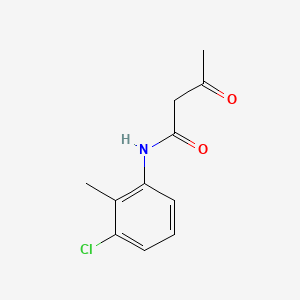
N-(3-chloro-2-methylphenyl)-3-oxobutanamide
Descripción general
Descripción
The compound "N-(3-chloro-2-methylphenyl)-3-oxobutanamide" is structurally related to various N-aryl-3-oxobutanamides, which have been the subject of several studies due to their interesting chemical properties and potential applications in synthesis. These compounds typically feature an aryl group attached to an amide functionality, which is itself connected to a 3-oxobutanamide moiety. The presence of halogen atoms, such as chlorine, and substituents like methyl groups, can significantly influence the physical, chemical, and crystallographic properties of these molecules.
Synthesis Analysis
The synthesis of related compounds, such as N-aryl-3-oxobutanamides, often involves multi-component reactions that can yield a variety of derivatives. For instance, N-1-Naphthyl-3-oxobutanamide reacts with various reagents to produce a range of heterocyclic compounds, including pyridine and thienopyridine derivatives . Similarly, N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides are synthesized through three-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea . These methods highlight the versatility of N-aryl-3-oxobutanamides as precursors in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to "N-(3-chloro-2-methylphenyl)-3-oxobutanamide" has been studied using various techniques. For example, the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide was optimized using semi-empirical methods, revealing details about conformational discrepancies and crystal packing . The molecular structure of N-(4-Chloro-2-methylphenyl)maleamic acid shows a specific conformation of the N-H bond and the central oxobutenoic acid core twisted out of the plane of the phenyl ring . These studies provide insights into the conformational preferences and stability of such compounds.
Chemical Reactions Analysis
The reactivity of N-aryl-3-oxobutanamides is quite diverse, as evidenced by the numerous reactions they undergo to form various heterocyclic compounds. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide yields pyridine-2(1H)-thiones, which can further react to form a wide array of derivatives, including thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives . These reactions often involve cyclization steps and the use of different reagents to introduce various functional groups into the molecular framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-aryl-3-oxobutanamides are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds and the conformation of the amide segment can affect the compound's stability and reactivity . The crystal packing interactions, as well as the electrostatic potential of the molecules, are also important factors that determine the properties of these compounds . The analysis of geometrical parameters can explain the photochemical behavior of related compounds, such as their inertness to photocyclization .
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- Intramolecular and Intermolecular Hydrogen Bonding: N-(3-chloro-2-methylphenyl)-3-oxobutanamide forms intermolecular hydrogen bonds in the solid state, which are disrupted in solution. Intramolecular associations were not detected (Frohberg, Drutkowski, Wagner, & Lichtenberger, 2002).
Chemical Reactions and Properties
Gas-Phase Pyrolysis Kinetics
The kinetics and mechanisms of gas-phase pyrolysis of various N-aryl-3-oxobutanamide derivatives, including N-(3-chloro-2-methylphenyl)-3-oxobutanamide, have been studied, revealing detailed reaction rates and activation parameters (Malhas, Al-Awadi, & El-Dusouqui, 2007).
Crystal Structure Characteristics
Investigations into the crystal structure of N-(3-chloro-2-methylphenyl)-3-oxobutanamide have shown specific C=O bond lengths, indicating the molecule is in the keto form. The crystal structure is further stabilized by N-H...O hydrogen bonding (Tai, Liu, Liu, & Li, 2005).
Synthetic Applications
Synthesis of Novel Compounds
N-(3-chloro-2-methylphenyl)-3-oxobutanamide has been used as a starting material in the synthesis of various novel compounds, including its reaction with salicylaldehyde and N-phenylthiourea to produce N-substituted tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides (Gein et al., 2017).
Role in Multicomponent Reactions
This compound has shown an unexpected influence on the behavior of multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde, leading to the formation of different heterocyclic scaffolds (Tkachenko et al., 2014).
Rhodium-Catalyzed Reactions
It has been a substrate in rhodium-catalyzed conjugate addition reactions, demonstrating high regio- and enantioselectivity. These reactions open up pathways to different target molecules through selective derivatization (Zigterman et al., 2007).
Analytical Applications
Crystal Structure Optimization
Semi-empirical quantum chemical calculations have been conducted for optimization of the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide, a related compound, to study conformational discrepancies and intramolecular charge transfer interactions (Jotani, 2012).
Spectrophotometric Determination
N-(3-chloro-2-methylphenyl)-3-oxobutanamide has been used in the spectrophotometric determination of manganese(II) in trace amounts, highlighting its utility in analytical chemistry (Biswas & De, 2003).
Safety And Hazards
The safety and hazards associated with “N-(3-chloro-2-methylphenyl)-3-oxobutanamide” are not explicitly available. However, safety data sheets for related compounds provide general safety precautions, such as avoiding contact with skin and eyes, and using personal protective equipment8910.
Direcciones Futuras
The future directions for the study of “N-(3-chloro-2-methylphenyl)-3-oxobutanamide” are not explicitly available. However, the study of related compounds continues to be an active area of research7.
Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and experimental studies would be required.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)6-11(15)13-10-5-3-4-9(12)8(10)2/h3-5H,6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLAONBKZUTBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942171 | |
| Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-oxobutanamide | |
CAS RN |
20139-54-2 | |
| Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20139-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20139-54-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-chloro-o-tolyl)-3-oxobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)
![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)

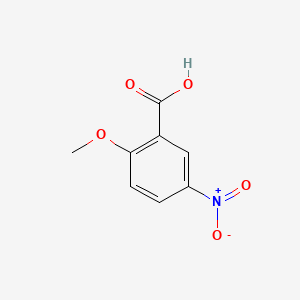
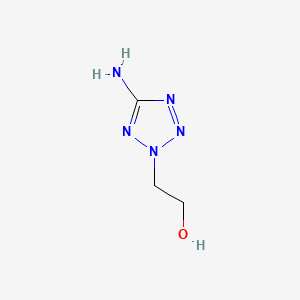

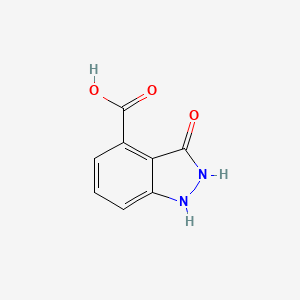
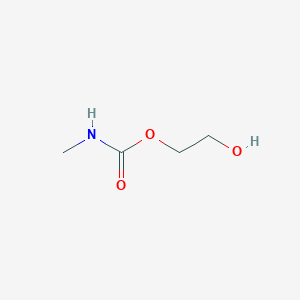
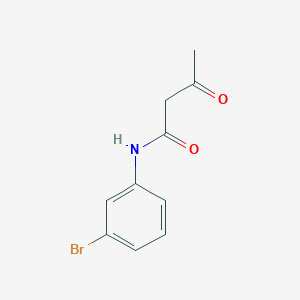
![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)
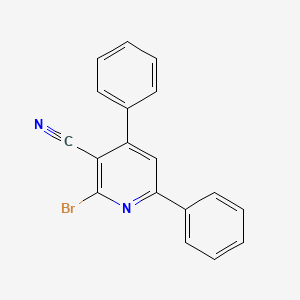
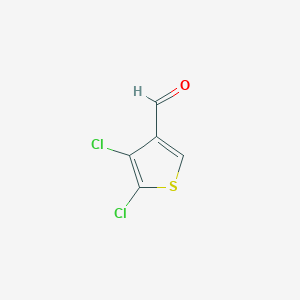
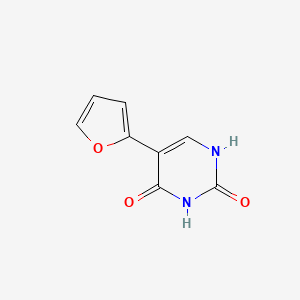
![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)